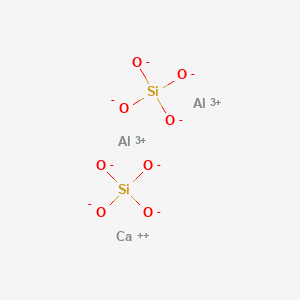
6-Ethyl-2-Naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-Naphthol is an organic compound belonging to the naphthol family, characterized by the presence of an ethyl group at the sixth position and a hydroxyl group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-Naphthol typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-Naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthol derivatives.
Scientific Research Applications
6-Ethyl-2-Naphthol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-Naphthol involves its interaction with molecular targets through its hydroxyl and ethyl groups. These interactions can influence various biochemical pathways, leading to its observed effects. For instance, its hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
2-Naphthol: Lacks the ethyl group, making it less hydrophobic and altering its reactivity.
6-Methyl-2-Naphthol: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-Naphthol: The hydroxyl group is at the first position, leading to different reactivity and applications.
Uniqueness: 6-Ethyl-2-Naphthol’s unique combination of an ethyl group and a hydroxyl group on the naphthalene ring imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
1449-64-0 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



